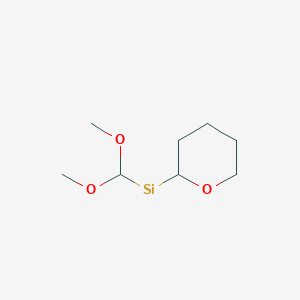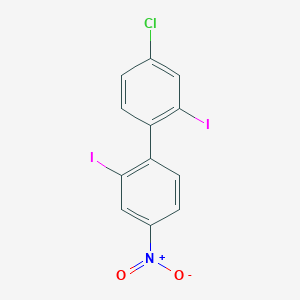
1,1'-Biphenyl, 4-chloro-2,2'-diiodo-4'-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 4-chloro-2,2’-diiodo-4’-nitro- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of chlorine, iodine, and nitro functional groups attached to the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4-chloro-2,2’-diiodo-4’-nitro- typically involves a multi-step process. One common method is the Suzuki coupling reaction, which uses o-chloronitrobenzene and chlorophenylboronic acid as starting materials. Under nitrogen or other inert gas shielding, and in the presence of an alkaline reagent and a nickel or copper catalyst, the desired compound is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Biphenyl, 4-chloro-2,2’-diiodo-4’-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different biphenyl derivatives.
Substitution: Halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include various biphenyl derivatives with different functional groups replacing the original halogen atoms or nitro group.
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 4-chloro-2,2’-diiodo-4’-nitro- is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Employed in the production of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, 4-chloro-2,2’-diiodo-4’-nitro- involves its interaction with specific molecular targets. The presence of halogen atoms and the nitro group can influence its reactivity and binding affinity to different biomolecules. The compound can participate in various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Biphenyl, 4-chloro-: Lacks the iodine and nitro groups, making it less reactive.
1,1’-Biphenyl, 4-chloro-2,2’-diiodo-: Similar structure but without the nitro group, affecting its chemical properties.
1,1’-Biphenyl, 4-chloro-4’-nitro-: Contains a nitro group but lacks the iodine atoms, altering its reactivity and applications.
Uniqueness
1,1’-Biphenyl, 4-chloro-2,2’-diiodo-4’-nitro- is unique due to the combination of chlorine, iodine, and nitro functional groups. This combination imparts distinct chemical properties, making it valuable for specific scientific and industrial applications.
Propiedades
Número CAS |
168128-98-1 |
|---|---|
Fórmula molecular |
C12H6ClI2NO2 |
Peso molecular |
485.44 g/mol |
Nombre IUPAC |
1-(4-chloro-2-iodophenyl)-2-iodo-4-nitrobenzene |
InChI |
InChI=1S/C12H6ClI2NO2/c13-7-1-3-9(11(14)5-7)10-4-2-8(16(17)18)6-12(10)15/h1-6H |
Clave InChI |
UIQRIRUHDDSNSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])I)C2=C(C=C(C=C2)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propyl}urea](/img/structure/B14260304.png)
![4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid](/img/structure/B14260310.png)
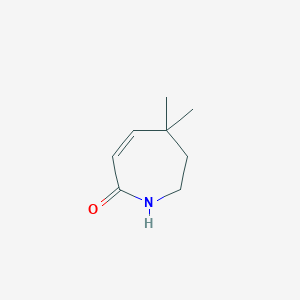
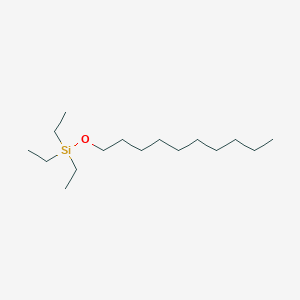
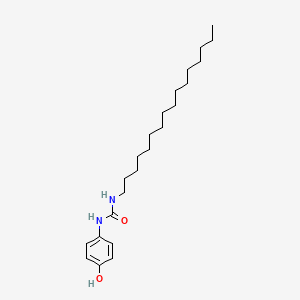
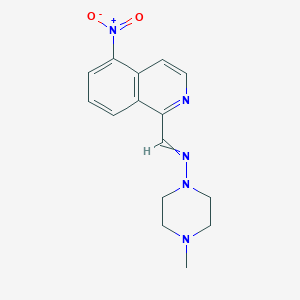
![Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14260337.png)
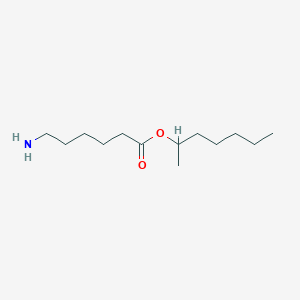
silane](/img/structure/B14260347.png)
![1,1'-[1,2-Phenylenedi(ethyne-2,1-diyl)]bis(2-ethynylbenzene)](/img/structure/B14260348.png)
![Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate](/img/structure/B14260356.png)

![2-Pyrrolidinecarboxamide, N-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14260364.png)
